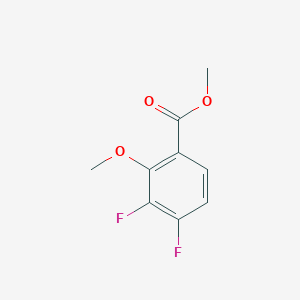

Methyl 3,4-difluoro-2-methoxybenzoate

Description

Methyl 3,4-difluoro-2-methoxybenzoate is an aromatic methyl ester characterized by a benzoate backbone substituted with two fluorine atoms at the 3- and 4-positions and a methoxy group at the 2-position. Fluorinated aromatic esters are often valued for their enhanced stability, lipophilicity, and bioactivity compared to non-fluorinated analogs . For instance, triflusulfuron methyl ester (a triazine-containing benzoate) is a known herbicide , indicating that fluorinated benzoates may similarly serve specialized roles in chemical applications.

Properties

IUPAC Name |

methyl 3,4-difluoro-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-13-8-5(9(12)14-2)3-4-6(10)7(8)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJOPMOSTYNDEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,4-difluoro-2-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3,4-difluoro-2-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,4-difluoro-2-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The ester group can be reduced to form alcohols or other derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

- Substitution reactions yield various substituted benzoates.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions result in alcohols or other reduced derivatives .

Scientific Research Applications

Methyl 3,4-difluoro-2-methoxybenzoate has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3,4-difluoro-2-methoxybenzoate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The methoxy group can influence the compound’s solubility and binding affinity to target molecules.

Comparison with Similar Compounds

a) Ethyl 3,4-Difluoro-2-Methoxybenzoate

- Structural Difference : Replaces the methyl ester group with ethyl.

- Ethyl esters generally exhibit slightly lower polarity and higher molecular weight compared to methyl analogs, which may influence solubility or metabolic pathways in biological systems.

b) Methyl 3,6-Dibromo-2-Fluorobenzoate

- Structural Difference : Bromine substituents at positions 3 and 6 instead of fluorine, with a single fluorine at position 2.

c) Metsulfuron Methyl Ester

- Structural Difference : Contains a sulfonylurea and triazine moiety instead of fluorine and methoxy groups.

- Application : Used as a herbicide, highlighting how substituent diversity in benzoates tailors compounds for specific agrochemical roles .

Terpenoid and Fatty Acid Methyl Esters

a) Sandaracopimaric Acid Methyl Ester

- Structural Complexity: A diterpenoid methyl ester isolated from Austrocedrus chilensis resin .

- Comparison: Unlike aromatic benzoates, terpenoid esters are aliphatic and often derived from natural sources. Their applications range from industrial resins to fragrance precursors, underscoring the versatility of ester functionalities.

b) Methyl Palmitate

- Simpler Structure : A saturated fatty acid methyl ester.

- Properties : Lower molecular weight and higher volatility compared to aromatic esters like Methyl 3,4-difluoro-2-methoxybenzoate. Such esters are commonly used in biodiesel and cosmetic formulations .

Key Physical and Chemical Properties (Inferred)

- Stability : Fluorine atoms may improve resistance to oxidative degradation, a feature critical in pharmaceuticals .

- Volatility : Likely lower than aliphatic esters (e.g., methyl palmitate) due to aromatic ring rigidity .

Data Table: Comparative Analysis of Selected Esters

Application and Industry Relevance

- Pharmaceuticals : Fluorinated benzoates are often intermediates in drug synthesis due to their metabolic stability.

- Agrochemicals : Structural analogs like metsulfuron methyl ester demonstrate the role of benzoates in herbicide design .

- Fine Chemicals : Discontinuation of Ethyl 3,4-difluoro-2-methoxybenzoate may reflect niche demand or synthesis hurdles, emphasizing the need for tailored substituent strategies.

Biological Activity

Methyl 3,4-difluoro-2-methoxybenzoate (MDFMB) is a fluorinated benzoate compound that has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₈F₂O₃

- Molecular Weight : 202.15 g/mol

- Appearance : Colorless crystalline solid

- Functional Groups : Methoxy group and two fluorine atoms on the aromatic ring

Biological Activity Overview

Research indicates that MDFMB exhibits various biological activities, including:

- Anti-inflammatory Effects : Preliminary studies suggest that MDFMB may modulate inflammatory pathways, potentially acting as an anti-inflammatory agent.

- Antimicrobial Properties : The compound has shown promise in inhibiting the growth of certain microorganisms, indicating potential applications in antimicrobial therapies.

- Enzyme Interaction : MDFMB's structure suggests it may interact with specific enzymes, influencing their activity and contributing to its biological effects.

The exact mechanisms by which MDFMB exerts its biological effects are still under investigation. However, several hypotheses have emerged based on preliminary data:

- Enzyme Modulation : It is believed that MDFMB may interact with enzymes involved in inflammatory processes or microbial metabolism.

- Cell Signaling Pathways : The compound might influence cellular signaling pathways that regulate inflammation and immune responses.

In Vitro Studies

Recent studies have demonstrated the biological activity of MDFMB through various in vitro assays:

- Anti-inflammatory Activity :

- In a study evaluating the anti-inflammatory effects of fluorinated compounds, MDFMB exhibited significant inhibition of pro-inflammatory cytokines in cultured macrophages.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| MDFMB | 25 | |

| Control | 50 |

- Antimicrobial Activity :

- MDFMB was tested against several bacterial strains, showing effective inhibition at concentrations ranging from 10 to 50 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 20 | |

| S. aureus | 15 |

Case Studies

-

Case Study on Inflammatory Diseases :

- A recent investigation into the use of MDFMB for treating conditions like rheumatoid arthritis revealed that it significantly reduced joint swelling and pain in animal models. The study highlighted its potential as a novel therapeutic agent.

-

Case Study on Antimicrobial Resistance :

- Another study focused on the efficacy of MDFMB against antibiotic-resistant strains of bacteria. Results indicated that MDFMB could serve as a viable alternative treatment option due to its unique mechanism of action.

Q & A

Basic: What synthetic methodologies are recommended for high-yield preparation of methyl 3,4-difluoro-2-methoxybenzoate?

The synthesis typically involves esterification of the corresponding carboxylic acid precursor under acidic or catalytic conditions. Key steps include:

- Substrate preparation : Start with 3,4-difluoro-2-methoxybenzoic acid.

- Esterification : Use methanol and a catalyst (e.g., sulfuric acid or DCC/DMAP) under reflux.

- Purification : Crystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Optimize reaction time (12–24 hrs) and temperature (60–80°C) to minimize side products like incomplete esterification or demethylation.

Basic: How should researchers characterize the structural integrity of this compound?

Combine multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) for unambiguous confirmation:

- ¹H NMR : Identify methoxy (δ ~3.9 ppm) and aromatic protons (δ ~6.8–7.5 ppm, split by fluorine coupling).

- ¹⁹F NMR : Resolve distinct fluorine signals at δ -110 to -150 ppm (ortho/meta coupling).

- HPLC-PDA : Monitor purity (>98%) using a C18 column (acetonitrile/water mobile phase) .

Advanced: How do fluorine substituents at positions 3 and 4 influence the compound’s bioactivity compared to non-fluorinated analogs?

Fluorination enhances lipophilicity (logP increase by ~0.5–1.0) and metabolic stability via reduced oxidative metabolism. Comparative studies show:

- Binding affinity : Fluorine’s electronegativity strengthens hydrogen bonding with target enzymes (e.g., kinases or cytochrome P450 isoforms).

- Selectivity : 3,4-Difluoro substitution reduces off-target effects vs. mono-fluorinated analogs (e.g., methyl 4-fluorobenzoate). Validate via molecular docking (PDB structures) and isothermal titration calorimetry (ITC) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay variability (e.g., cell line differences) or impurity profiles . Mitigate via:

- Batch standardization : Use LC-MS to confirm purity and rule out degradation products.

- Dose-response curves : Test across 3–5 concentrations in triplicate (e.g., 1–100 µM).

- Orthogonal assays : Cross-validate enzyme inhibition (IC₅₀) with cellular viability assays (MTT/XTT) .

Advanced: What experimental strategies elucidate the compound’s mechanism of action in disease-relevant pathways?

- Target deconvolution : Employ chemical proteomics (e.g., affinity chromatography with biotinylated derivatives).

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™).

- Metabolomics : Track downstream metabolites in treated cell lines (e.g., UPLC-QTOF-MS) .

Advanced: How can computational modeling predict physicochemical properties and optimize derivatization?

Use quantitative structure-activity relationship (QSAR) models and density functional theory (DFT) :

- LogP and solubility : Predict via Schrödinger’s QikProp or ACD/Labs.

- Reactivity hotspots : Identify sites for derivatization (e.g., methoxy → hydroxyl substitution) using electrostatic potential maps.

- ADMET profiling : Simulate pharmacokinetics (e.g., CYP450 inhibition risk) .

Advanced: What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

Key challenges include low yields in esterification and purification bottlenecks . Solutions:

- Flow chemistry : Improve reaction consistency and heat dissipation.

- Crystallization optimization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal formation.

- Quality control : Implement in-line PAT (process analytical technology) for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.